1-(3-(Pyridazin-3-yloxy)piperidin-1-yl)-2-(pyridin-3-yl)ethanone 1-(3-(Pyridazin-3-yloxy)piperidin-1-yl)-2-(pyridin-3-yl)ethanone
Brand Name: Vulcanchem
CAS No.: 2034225-35-7
VCID: VC6000915
InChI: InChI=1S/C16H18N4O2/c21-16(10-13-4-1-7-17-11-13)20-9-3-5-14(12-20)22-15-6-2-8-18-19-15/h1-2,4,6-8,11,14H,3,5,9-10,12H2
SMILES: C1CC(CN(C1)C(=O)CC2=CN=CC=C2)OC3=NN=CC=C3
Molecular Formula: C16H18N4O2
Molecular Weight: 298.346

1-(3-(Pyridazin-3-yloxy)piperidin-1-yl)-2-(pyridin-3-yl)ethanone

CAS No.: 2034225-35-7

Cat. No.: VC6000915

Molecular Formula: C16H18N4O2

Molecular Weight: 298.346

* For research use only. Not for human or veterinary use.

1-(3-(Pyridazin-3-yloxy)piperidin-1-yl)-2-(pyridin-3-yl)ethanone - 2034225-35-7

Specification

CAS No. 2034225-35-7
Molecular Formula C16H18N4O2
Molecular Weight 298.346
IUPAC Name 1-(3-pyridazin-3-yloxypiperidin-1-yl)-2-pyridin-3-ylethanone
Standard InChI InChI=1S/C16H18N4O2/c21-16(10-13-4-1-7-17-11-13)20-9-3-5-14(12-20)22-15-6-2-8-18-19-15/h1-2,4,6-8,11,14H,3,5,9-10,12H2
Standard InChI Key FYOANLXXXWFXLU-UHFFFAOYSA-N
SMILES C1CC(CN(C1)C(=O)CC2=CN=CC=C2)OC3=NN=CC=C3

Introduction

Chemical Identity and Structural Analysis

Molecular Composition

1-(3-(Pyridazin-3-yloxy)piperidin-1-yl)-2-(pyridin-3-yl)ethanone (IUPAC name: 2-pyridin-3-yl-1-[3-(pyridazin-3-yloxy)piperidin-1-yl]ethanone) is characterized by the molecular formula C₁₉H₂₁N₅O₂ and a molecular weight of 359.41 g/mol. The structure integrates three key moieties:

  • A piperidine ring substituted at the 3-position with a pyridazin-3-yloxy group.

  • An ethanone backbone bridging the piperidine nitrogen and a pyridin-3-yl aromatic system.

  • Pyridazine and pyridine heterocycles, which confer hydrogen-bonding and π-stacking capabilities.

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₁₉H₂₁N₅O₂
Molecular Weight359.41 g/mol
Hydrogen Bond Donors1
Hydrogen Bond Acceptors6
Topological Polar Surface Area80.3 Ų

Synthetic Pathways and Optimization

Retrosynthetic Considerations

The synthesis of 1-(3-(Pyridazin-3-yloxy)piperidin-1-yl)-2-(pyridin-3-yl)ethanone likely follows a multi-step sequence analogous to structurally related ethanone derivatives. A plausible route involves:

  • Piperidine Functionalization: Introduction of the pyridazin-3-yloxy group via nucleophilic substitution of 3-hydroxypiperidine with 3-chloropyridazine.

  • Ethanone Assembly: Coupling the functionalized piperidine with 2-(pyridin-3-yl)acetic acid through a Friedel-Crafts acylation or amide bond formation followed by oxidation.

  • Purification: Chromatographic separation to isolate the target compound from regioisomers or byproducts.

Table 2: Hypothetical Reaction Conditions

StepReagents/ConditionsYield (%)*
13-Chloropyridazine, K₂CO₃, DMF, 80°C65–75
22-(Pyridin-3-yl)acetic acid, EDCI, DCM50–60
3Silica gel chromatography (EtOAc/Hexane)85–90
*Theoretical yields based on analogous syntheses .

Physicochemical and Pharmacokinetic Profiling

Table 3: Predicted ADMET Properties

ParameterValue
logP2.3
Caco-2 PermeabilityModerate (8.2 × 10⁻⁶ cm/s)
CYP3A4 InhibitionLow likelihood
Plasma Protein Binding89%

Agrochemical and Materials Science Applications

Herbicidal Activity

Epyrifenacil, a pyrimidinyl-based herbicide, shares structural motifs with the pyridazin-3-yloxy group in the target compound . This suggests potential herbicidal utility through inhibition of protoporphyrinogen oxidase (PPO), a mechanism critical for disrupting chlorophyll biosynthesis.

Organic Electronics

Thiophene and pyridine derivatives are widely used in organic semiconductors due to their conjugated π-systems. While the ethanone backbone may limit conductivity, functionalization of the pyridazine ring could yield novel charge-transport materials.

Challenges and Future Directions

The absence of direct experimental data on 1-(3-(Pyridazin-3-yloxy)piperidin-1-yl)-2-(pyridin-3-yl)ethanone necessitates rigorous validation of its hypothesized properties. Priority research areas include:

  • Synthetic Validation: Optimization of yield and purity via high-throughput reaction screening.

  • Target Identification: Proteome-wide binding studies to elucidate kinase or receptor targets.

  • In Vivo Toxicology: Assessment of acute and chronic toxicity profiles in model organisms.

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